4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone
Description
Structure
2D Structure
Properties
IUPAC Name |
4-amino-1-(2-ethoxyethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-4-3-10-6-7(9)5-8(10)11/h7H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBFAAAKPBZYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CC(CC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction and Hydrogenation of Nitromethylene Pyrrolidine Intermediates
One common approach involves the preparation of nitromethylene-pyrrolidine derivatives followed by catalytic hydrogenation to yield the corresponding aminomethyl-pyrrolidine compounds. For example, N-benzyl-2-nitromethylene-pyrrolidine is hydrogenated in the presence of Raney nickel catalyst under elevated hydrogen pressure (up to 145 kg/cm²) and temperatures around 100°C. After reaction, the mixture is processed by filtration, solvent evaporation, and base treatment to isolate the amine product with yields around 60-71%.
This method highlights the importance of:
- Controlled hydrogen pressure and temperature for effective reduction.
- Use of Raney nickel as a catalyst.
- Post-reaction workup involving organic solvent extraction and base treatment to purify the amine.
Halogenation and Alkylation of Pyrrolidone Derivatives
Another method involves the conversion of 1-alkyl-2-pyrrolidone derivatives into 1-alkyl-2-(2-aminoethyl)pyrrolidines, which are structurally related to 4-amino-1-(2-ethoxyethyl)-2-pyrrolidinone. This is achieved by:
- Reduction of pyrrolidone with sodium borohydride to form hydroxypyrrolidine intermediates.
- Halogenation at low temperatures (0°C to -20°C) to produce halide derivatives.
- Reaction of these halides with alkoxide ions to introduce the ethoxyethyl side chain.
- Subsequent reaction with nitroethane to form nitroethylidene pyrrolidine intermediates.
- Final catalytic hydrogenation to convert nitro groups to amino groups, yielding the target aminoethyl pyrrolidine.
This route is advantageous for industrial scale-up due to:
- Use of relatively mild reaction conditions.
- Stepwise functionalization allowing control over substitution patterns.
- Potential for high purity and yield with proper optimization.
Multi-Component Reactions and Amination of Pyrrolidinone Derivatives
A more recent approach involves multi-component reactions to synthesize substituted pyrrolidinones, followed by amination with aliphatic amines. For example, 4-acetyl-3-hydroxy-3-pyrrolin-2-ones are synthesized via condensation of ethyl 2,4-dioxovalerate, aromatic aldehydes, and amines in solvents such as glacial acetic acid or ethanol. Subsequent reaction of these intermediates with aliphatic amines in ethanol leads to substituted pyrrolidinone derivatives with amino groups.
Key findings include:
- Ethanol as a solvent enhances yield compared to glacial acetic acid.
- Reaction conditions such as reactant ratios and temperature significantly influence product yield.
- Computational studies have elucidated the reaction mechanism, aiding optimization.
Though this method is more general, it provides a framework adaptable to the synthesis of this compound by selecting appropriate amines and aldehydes.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
The hydrogenation method using Raney nickel is well-documented for producing aminomethyl-pyrrolidines with good yields and purity, suitable for scale-up. The process requires careful control of hydrogen pressure and temperature to avoid side reactions and catalyst deactivation.
The halogenation-alkylation route allows for the introduction of the 2-ethoxyethyl side chain via alkoxide substitution, followed by nitro group reduction to an amine. This method benefits from milder conditions and the use of palladium catalysts for hydrogenation, which may offer better selectivity and fewer impurities.
Multi-component reactions offer a versatile synthetic platform, but yields depend heavily on solvent choice and reactant ratios. Ethanol has been shown to significantly improve yields over glacial acetic acid in related pyrrolidinone syntheses, suggesting solvent optimization is key for efficient preparation of amino-substituted derivatives.
Computational studies support mechanistic understanding, which can guide further optimization of reaction conditions and catalyst selection to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions can lead to the formation of various substituted pyrrolidinones.
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, facilitating the development of new chemical entities with potential applications in various industries.
Biochemical Studies
In biochemistry, 4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone is employed to investigate enzyme mechanisms and interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding metabolic pathways and enzyme kinetics .
Pharmaceutical Applications
The compound has been explored for its potential in drug development, particularly in creating formulations that enhance bioavailability and stability of active pharmaceutical ingredients (APIs). Research indicates its utility in developing amorphous solid dispersions that improve drug solubility and absorption .
Case Study 1: Antibacterial and Antifungal Activity
A study demonstrated that derivatives of this compound exhibited significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents .
Case Study 2: Pharmaceutical Formulations
Research has shown that incorporating this compound into pharmaceutical formulations can lead to improved therapeutic efficacy. The compound's ability to form stable amorphous dispersions allows for enhanced delivery of poorly soluble drugs, making it a candidate for further investigation in pharmaceutical sciences .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Facilitates the synthesis of novel chemical entities |
| Biochemical Studies | Investigates enzyme interactions | Important for understanding metabolic pathways |
| Pharmaceutical Development | Enhances bioavailability of APIs | Improves solubility and stability of drugs |
| Antimicrobial Activity | Exhibits antibacterial and antifungal properties | Potential for new antimicrobial agents |
Mechanism of Action
The mechanism by which 4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of pyrrolidinone derivatives are heavily influenced by substituents on the lactam ring. Below is a detailed comparison of 4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone with structurally related compounds:
Structural Modifications and Physicochemical Properties
- Piracetam’s acetamide group confers high solubility, making it suitable for neurological applications, whereas halogenated aryl groups (e.g., 3-chlorophenyl) may improve membrane permeability for cytotoxic agents .
Pharmacological Activities
- Anticancer Potential: Derivatives like 1-(4-(dimethylamino)phenyl)pyrrolidin-2-yl analogs exhibit cytotoxic activity by inducing quinone reductase or inhibiting proteasomes (e.g., Salinosporamide A) . The target compound’s ether chain may reduce cytotoxicity compared to halogenated aryl analogs but could enhance metabolic stability .
- Antimicrobial and CNS Applications: 2-Pyrrolidinone derivatives with morpholine ethyl groups (e.g., doxapram) act as respiratory stimulants, while the target compound’s ether chain might favor distinct receptor interactions . Amino-substituted pyrrolidinones often show anticonvulsant activity, though this depends on substituent polarity .
Biological Activity
4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone (AEEP) is a chemical compound with the molecular formula and a molecular weight of 172.23 g/mol. It has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article aims to explore the biological activity of AEEP, including its mechanisms of action, applications in scientific research, and relevant case studies.
AEEP is synthesized through various methods, typically involving the reaction of ethoxyethylamine with pyrrolidinone. The synthesis requires controlled conditions, including temperature and the use of catalysts to ensure high yield and purity. The compound serves as a versatile building block in organic synthesis and is used in biochemical studies to explore enzyme mechanisms and interactions .
The biological activity of AEEP is largely attributed to its interaction with specific enzymes and receptors. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition : AEEP may inhibit certain enzymes involved in metabolic pathways, potentially influencing cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound has been shown to interact with various receptors, which may alter signaling pathways critical for cell function.
Biological Activity Overview
AEEP has been investigated for several biological activities:
- Antimicrobial Activity : Some derivatives of pyrrolidinones, including AEEP, exhibit antimicrobial properties against various bacterial strains .
- Herbicidal Activity : Research indicates that certain derivatives possess herbicidal effects against Arabidopsis thaliana, suggesting potential applications in agriculture .
- Neuropharmacological Effects : Studies indicate that compounds related to AEEP may influence neurotransmitter levels, particularly GABA metabolism, which is crucial for neurological health .
Study 1: Antimicrobial Properties
In a study examining the antimicrobial efficacy of pyrrolidinone derivatives, AEEP was tested against Staphylococcus aureus and Escherichia coli. Results indicated that AEEP demonstrated significant inhibitory effects at concentrations ranging from 50 to 200 µg/mL. The study concluded that modifications to the pyrrolidinone structure could enhance antimicrobial potency .
Study 2: Herbicidal Activity
AEEP's herbicidal activity was assessed using Arabidopsis thaliana as a model organism. The compound exhibited effective growth inhibition at low concentrations (10-30 µM), showcasing its potential as a natural herbicide alternative .
Study 3: Neuropharmacological Implications
Research on GABA metabolism revealed that treatment with AEEP led to alterations in GABA levels in plasma samples from patients undergoing anti-seizure medication. This suggests that AEEP might play a role in modulating neurotransmitter dynamics, which is critical for understanding its therapeutic potential in neurological disorders .
Data Summary
| Biological Activity | Effect Observed | Concentration Tested | Organism/Model Used |
|---|---|---|---|
| Antimicrobial | Inhibition | 50-200 µg/mL | Staphylococcus aureus, E. coli |
| Herbicidal | Growth inhibition | 10-30 µM | Arabidopsis thaliana |
| Neuropharmacological | Altered GABA levels | N/A | Human plasma samples |
Q & A
Q. What are the optimal synthetic routes for 4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, substitution, and amination. For example:
- Cyclization : Use 2-pyrrolidinone derivatives with ethoxyethyl groups under alkaline conditions (e.g., NaH in THF) .
- Amination : Introduce the amino group via nucleophilic substitution with ammonia or protected amines. Reducing agents like sodium borohydride may stabilize intermediates .
- Yield Optimization : Reaction temperature (50–80°C) and solvent polarity (DMF or DMSO) significantly affect conversion rates. Monitor via TLC or HPLC for intermediate purity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm substituent positions (e.g., ethoxyethyl at N1, amino at C4).
- Mass Spectrometry (HRMS) : Verify molecular weight (calc. ~184.24 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, if single crystals are obtainable .
Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?
- Methodological Answer :
- Hydrolysis Risk : The ethoxyethyl group may undergo hydrolysis in acidic/basic conditions. Store in anhydrous solvents (e.g., acetonitrile) under inert gas .
- Oxidative Degradation : Avoid strong oxidizers (e.g., KMnO) to prevent pyrrolidinone ring cleavage. Use antioxidants like BHT in long-term storage .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311+G**) to model transition states for amination or ring-opening reactions .
- Reaction Pathway Screening : Tools like Gaussian or ORCA simulate energy barriers, guiding experimental prioritization (e.g., SN2 vs. radical pathways) .
- Machine Learning : Train models on pyrrolidinone reaction datasets to predict regioselectivity in functionalization .
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell line metabolic profiles .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .
- Comparative Studies : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) to isolate mechanism-specific effects .
Q. How can reactor design improve scalability for synthesizing this compound?
- Methodological Answer :
- Continuous Flow Systems : Enhance heat/mass transfer for exothermic amination steps, reducing side-product formation .
- Membrane Separation : Integrate in-situ purification to remove byproducts (e.g., unreacted amines) via nanofiltration .
- Scale-up Criteria : Match Reynolds numbers between lab and pilot reactors to maintain mixing efficiency .
Q. What analytical techniques detect trace impurities in this compound, and how are they quantified?
- Methodological Answer :
- HPLC-PDA/MS : Use C18 columns (ACN/water gradient) to separate impurities. MS/MS identifies structural analogs (e.g., de-ethylated byproducts) .
- QNMR : Quantify impurities ≥0.1% using internal standards (e.g., 1,3,5-trimethoxybenzene) .
- ICH Guidelines : Apply thresholds for genotoxic impurities (e.g., ≤1.5 μg/day) based on structural alerts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
